1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene
CAS No.:
Cat. No.: VC13584291
Molecular Formula: C9H9BrClFO
Molecular Weight: 267.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrClFO |
|---|---|
| Molecular Weight | 267.52 g/mol |
| IUPAC Name | 1-bromo-5-chloro-2-fluoro-3-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C9H9BrClFO/c1-5(2)13-8-4-6(11)3-7(10)9(8)12/h3-5H,1-2H3 |
| Standard InChI Key | QWNFHRJWPRKLHT-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C(=CC(=C1)Cl)Br)F |
| Canonical SMILES | CC(C)OC1=C(C(=CC(=C1)Cl)Br)F |
Introduction
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is a complex organic compound with a molecular formula of C9H9BrClFO and a molar mass of 267.52 g/mol . It is also known as 1-Bromo-5-chloro-2-fluoro-3-isopropoxybenzene. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include bromine, chlorine, fluorine, and an isopropoxy group attached to a benzene ring.
Synthesis and Preparation
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar compounds are often prepared through a combination of halogenation and etherification reactions. For instance, starting materials might include a benzene derivative with existing halogen substituents, which are then modified through nucleophilic substitution reactions to introduce the isopropoxy group.
Safety and Handling
Handling of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene requires caution due to the presence of halogens, which can be hazardous. Standard laboratory safety protocols should be followed, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume